A Low-Potency Gamma-Secretase Inhibitor for Differentiating On-Target from Off-Target Effects
N-(Cyclohexylmethyl)-4-methylbenzenesulfonamide exhibits a 1000-fold lower potency as a gamma-secretase inhibitor compared to the clinical candidate semagacestat. The compound reduces amyloid-beta 42 (Aβ42) production with an IC50 of 11,000 nM in human H4 cells expressing APP695 [1]. In contrast, semagacestat (LY450139) potently inhibits Aβ42 production with an IC50 of 10.9 nM in the same cellular context . This quantitative difference makes the target compound an ideal low-activity control for mechanistic studies, allowing researchers to probe gamma-secretase function without the confounding effects of near-complete inhibition.
| Evidence Dimension | Gamma-secretase inhibition (Aβ42 reduction) |
|---|---|
| Target Compound Data | IC50 = 11,000 nM |
| Comparator Or Baseline | Semagacestat (LY450139): IC50 = 10.9 nM |
| Quantified Difference | 1009-fold lower potency |
| Conditions | Human H4 glioma cells expressing APP695 or APP751; LPECL assay |
Why This Matters
This data directly informs the selection of N-(cyclohexylmethyl)-4-methylbenzenesulfonamide as a low-potency tool compound, crucial for studies where complete enzyme inhibition would be undesirable or for use as a comparator in SAR studies.
- [1] BindingDB. BDBM50477335: IC50 data for gamma-secretase activity in human H4 cells. View Source
